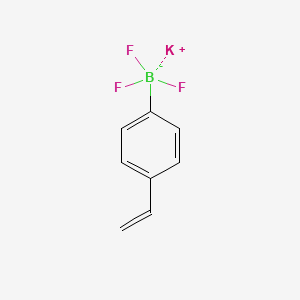

Potassium 4-vinylphenyltrifluoroborate

説明

Overview of Organoboron Compounds and their Synthetic Utility

Organoboron compounds have become indispensable tools in modern organic synthesis, primarily due to their role in the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of synthetic chemistry, exemplifies their utility by efficiently creating C-C bonds between various organic partners. upenn.edunih.gov For many years, the field was dominated by traditional organoboron reagents such as boronic acids (RB(OH)₂) and their corresponding boronate esters (RB(OR')₂). galchimia.comwikipedia.org These compounds have been instrumental in the synthesis of complex molecules, including many of the top-selling pharmaceuticals which feature biaryl structures constructed via these methods. nih.gov The utility of these reagents stems from their ability to act as effective nucleophilic partners in transition metal-catalyzed reactions. galchimia.com However, the practical application of boronic acids and esters can be hampered by certain inherent limitations, paving the way for the development of improved alternatives. galchimia.com

Evolution and Significance of Organotrifluoroborates as a Class of Reagents

Potassium organotrifluoroborates, with the general formula K[RBF₃], have emerged as a superior class of organoboron reagents, overcoming many of the drawbacks associated with their predecessors. galchimia.comwikipedia.org These tetracoordinate boron species exhibit enhanced stability and reactivity, making them highly attractive for a wide range of synthetic applications. upenn.edu Their development has provided new perspectives in organic synthesis, particularly in the realm of cross-coupling chemistry. nih.gov

While the first report of organotrifluoroborate salts dates back to the 1960s, their widespread adoption in the synthetic community began much later. nih.gov A significant milestone was the development of a practical and efficient synthesis by Vedejs and his group in 1995. researchgate.net This was closely followed by a 1996 report from the Genet group on the successful application of potassium organotrifluoroborates as nucleophilic partners in Suzuki-Miyaura coupling reactions. bldpharm.com These pioneering works catalyzed a surge of interest and research, solidifying the role of organotrifluoroborates as powerful and versatile reagents in the synthetic chemist's toolkit. researchgate.netbldpharm.com

Organotrifluoroborates, including the specific compound Potassium 4-vinylphenyltrifluoroborate, offer significant advantages over traditional boronic acids and esters. galchimia.comnih.gov These benefits relate to their stability, ease of use, and reactivity patterns.

Table 1: Comparison of Properties: Organotrifluoroborates vs. Traditional Organoboron Reagents

| Feature | Potassium Organotrifluoroborates | Boronic Acids / Boronate Esters |

|---|---|---|

| Physical State | Crystalline, free-flowing solids nih.govorganic-chemistry.orgchem-station.com | Often amorphous or oily solids |

| Stability | Indefinitely stable to air and moisture nih.govupenn.edusigmaaldrich.comnih.gov | Prone to dehydration (trimerization) and degradation nih.govupenn.edu |

| Handling | Easy to handle, nonhygroscopic nih.govorganic-chemistry.org | Can be difficult to handle and weigh accurately |

| Purification | Simple recrystallization pitt.edu | Often requires chromatography |

| Stoichiometry | Monomeric structure allows for precise stoichiometry nih.govchem-station.comsigmaaldrich.com | Can exist as oligomeric mixtures (e.g., boroxines) |

| Protodeboronation | Lower tendency to undergo protodeboronation upenn.edunih.govsigmaaldrich.com | More susceptible to protodeboronation |

A primary advantage of potassium organotrifluoroborates is their exceptional stability. acs.org Unlike boronic acids, which are prone to dehydration to form cyclic boroxine (B1236090) anhydrides, organotrifluoroborates are generally crystalline solids that are indefinitely stable to both air and moisture. wikipedia.orgnih.govnih.govupenn.edu This stability means they can be stored on the bench for extended periods, even months, without noticeable decomposition. upenn.eduupenn.edu The tetracoordinate nature of the boron atom protects it from oxidation and other undesirable side reactions that can plague tricoordinate boron species. chem-station.comupenn.eduupenn.edu This robustness allows for the performance of chemical transformations on other parts of the molecule while leaving the valuable carbon-boron bond intact. upenn.edu For instance, the vinyl group of this compound can undergo cis-dihydroxylation using osmium tetroxide, a potent oxidizing agent, without cleaving the trifluoroborate group. nih.gov

The physical properties of organotrifluoroborates contribute significantly to their ease of use. They are typically nonhygroscopic, crystalline solids or free-flowing powders that are easy to handle, weigh, and store. nih.govorganic-chemistry.orgpitt.edu Purification is often straightforward, achievable through simple recrystallization, which is a significant advantage over the chromatographic purification frequently required for boronic acids and esters. pitt.edu Furthermore, because organotrifluoroborates exist as well-defined monomeric species, chemists can use them with precise stoichiometric control, which is often not possible with boronic acids due to their tendency to form oligomeric mixtures. nih.govchem-station.com

Potassium organotrifluoroborates are highly versatile nucleophilic reagents. upenn.edu While they are renowned for their efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their utility extends to a much broader array of transformations. sigmaaldrich.comorganic-chemistry.org Research has demonstrated their successful application in rhodium-catalyzed conjugate additions and 1,2-additions to aldehydes and imines. nih.govacs.orgresearchgate.net This versatility allows for the introduction of a wide range of functional groups, including alkyl, alkenyl, alkynyl, and aryl moieties. galchimia.com

The compound this compound serves as an excellent example of this reactivity. It can be functionalized prior to coupling, as seen in its dihydroxylation, with the resulting diol-containing trifluoroborate participating efficiently in subsequent Suzuki-Miyaura reactions. nih.gov This demonstrates the reagent's stability to certain reaction conditions and its value as a building block for more complex molecules. nih.gov

Table 2: Exemplary Reactions of this compound

| Reaction Type | Reactant(s) | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Dihydroxylation | This compound | OsO₄, NMO | Potassium 4-(1',2'-dihydroxyethyl)phenyltrifluoroborate | - | nih.gov |

| Suzuki-Miyaura Coupling | Potassium 4-(1',2'-dihydroxyethyl)phenyltrifluoroborate, 4-cyanophenyl bromide | Pd(OAc)₂, K₂CO₃ | 4'-cyano-[1,1'-biphenyl]-4-ylethane-1,2-diol | Good | nih.gov |

| Trifluoroethylation | This compound, CF₃CHN₂ | PhSiCl₃, then KHF₂ | Potassium (4-vinylphenyl-2,2,2-trifluoroethyl)trifluoroborate | 77% | google.com |

These examples underscore the robustness and synthetic potential of this compound, reflecting the broader utility of the organotrifluoroborate class in constructing diverse and complex molecular architectures. nih.govgoogle.com

Advantages in Comparison to Traditional Organoboron Reagents (e.g., Boronic Acids, Boronate Esters)

Specific Focus on this compound within the Organotrifluoroborate Landscape

Within the extensive family of organotrifluoroborates, this compound stands out as a compound with unique synthetic potential due to its bifunctional nature. It incorporates two distinct and highly useful reactive handles within a single, stable molecular framework: a polymerizable vinyl group and a cross-coupling-ready aryltrifluoroborate.

The academic interest in this compound stems directly from its capacity to act as a versatile building block for the synthesis of complex molecules and functional materials. The compound essentially offers two orthogonal sites for chemical modification.

Monomer Synthesis and Functional Polymers: The vinyl group on the phenyl ring makes this compound an ideal monomer for polymerization reactions. Researchers have explored the use of structurally similar molecules, such as those based on 4-vinylbenzene boronic acid, to create functional polymers. researchgate.net The trifluoroborate moiety can be carried through the polymerization process and then used for subsequent post-polymerization modification via Suzuki-Miyaura coupling. Alternatively, the trifluoroborate can first be reacted to install a desired functional group, and the resulting styrene (B11656) derivative can then be polymerized. This dual reactivity is highly sought after for creating well-defined, functional polymeric materials for applications in electronics, materials science, and biomedical engineering. mdpi.com The synthesis of specific monomers through Suzuki coupling with reagents like potassium vinyltrifluoroborate highlights the demand for such bifunctional synthons. researchgate.net

Complex Molecule Synthesis: The molecule can be viewed as a "linker" in which the aryltrifluoroborate end can be coupled with a variety of organic halides or triflates. The vinyl group can then participate in other transformations such as olefin metathesis, Heck reactions, or serve as a dienophile in Diels-Alder reactions. nih.gov This allows for the stepwise and controlled construction of intricate molecular architectures.

The demand for facile routes to substituted styrenes for use in specialty chemical and polymer synthesis has driven the development of stable vinylating agents. nih.gov this compound provides a stable, solid source of a styrenyl group for complex synthesis, overcoming the handling issues and toxicity associated with alternative reagents like vinyltributyltin. nih.gov

The reactivity of this compound is a direct consequence of its distinct structural components. The molecule's architecture is key to its utility, with each part playing a defined role.

| Structural Feature | Description | Implication for Reactivity |

| Potassium Trifluoroborate (-BF₃K) | A tetracoordinate borate (B1201080) anion with a potassium counterion. | Confers excellent air and moisture stability. organic-chemistry.org The boron is activated for transmetalation to a palladium(II) center in the Suzuki-Miyaura catalytic cycle, acting as the nucleophilic partner. nih.gov It is less prone to protodeboronation than boronic acids. nih.gov |

| Vinyl Group (-CH=CH₂) | An alkene functional group. | Serves as a polymerizable unit for creating polystyrene-based materials. nih.gov Can participate in a range of olefin-specific reactions, including Heck coupling, metathesis, and hydroboration. nih.govresearchgate.net |

| p-Phenylene Linker (-C₆H₄-) | A rigid aromatic spacer separating the vinyl and trifluoroborate groups at the 1 and 4 positions. | Provides a well-defined and linear scaffold, ensuring that the reactive sites are spatially separated. This minimizes steric hindrance and allows for predictable incorporation into larger molecular or polymeric structures. |

The palladium-catalyzed cross-coupling reaction involving the trifluoroborate group typically proceeds under mild conditions, tolerating a wide array of other functional groups on the coupling partner. nih.govorganic-chemistry.org A general scheme for its use in a Suzuki-Miyaura reaction is shown below.

Structure

2D Structure

特性

IUPAC Name |

potassium;(4-ethenylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOYWVVIZWIBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635464 | |

| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705254-32-6 | |

| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 705254-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 4 Vinylphenyltrifluoroborate

General Principles of Organotrifluoroborate Synthesis

The synthesis of potassium organotrifluoroborates is generally achieved through the conversion of various organoboron precursors. These methods are characterized by their efficiency and the stability of the resulting trifluoroborate salts, which can often be stored indefinitely without special precautions.

Conversion from Boronic Acids using Potassium Bifluoride (KHF₂)

The most direct and widely employed method for the preparation of potassium aryltrifluoroborates, including potassium 4-vinylphenyltrifluoroborate, is the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂) u-tokyo.ac.jp. This method, notably advanced by Vedejs and colleagues, offers a straightforward and high-yielding route to the desired trifluoroborate salt u-tokyo.ac.jp. The reaction is typically carried out in a solvent mixture, such as methanol and water, where the boronic acid is treated with an aqueous solution of KHF₂.

The general transformation can be represented as follows:

R-B(OH)₂ + KHF₂ → K[R-BF₃] + 2H₂O

This conversion is not limited to purified boronic acids; boroxines, which are cyclic anhydrides of boronic acids and often present in commercial samples, also react efficiently with KHF₂ to form the trifluoroborate salt u-tokyo.ac.jp. The isolation of the product is often simplified by its precipitation from the reaction mixture, allowing for collection by simple filtration u-tokyo.ac.jp.

A typical experimental procedure for a similar aryltrifluoroborate, which can be adapted for this compound, involves dissolving the arylboronic acid in methanol, cooling the solution, and adding an aqueous solution of potassium bifluoride. The resulting precipitate is then collected, washed, and dried.

Table 1: General Conditions for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

| Parameter | Typical Condition |

| Boronic Acid | Arylboronic Acid (e.g., 4-vinylphenylboronic acid) |

| Fluorinating Agent | Potassium Bifluoride (KHF₂) |

| Solvent | Methanol/Water |

| Temperature | Cooled (e.g., 5 °C) to room temperature |

| Work-up | Filtration of the precipitated salt |

Other Established Routes for Organotrifluoroborate Precursors

While the conversion from boronic acids is the most common final step, the synthesis of the boronic acid precursors themselves can be achieved through various established organometallic routes. These methods provide access to a wide array of functionalized boronic acids that can subsequently be converted to their corresponding trifluoroborate salts.

One-pot procedures have been developed that avoid the isolation of potentially unstable trivalent organoboron intermediates u-tokyo.ac.jp. These methods often involve classical organoboron synthesis techniques followed by direct treatment with KHF₂. For instance, organolithium or organomagnesium compounds, generated via lithium-halogen exchange or Grignard reagent formation, can be reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed to the boronic acid, which is subsequently treated in situ with KHF₂ to yield the potassium organotrifluoroborate u-tokyo.ac.jp.

Hydroboration of alkenes and alkynes is another powerful method for the synthesis of organoboron compounds that can be converted to trifluoroborates. This approach allows for the introduction of a boron functional group at a specific position in an organic molecule, which can then be transformed into the stable trifluoroborate salt.

Dedicated Synthetic Routes for this compound

The primary and most practical synthetic route to this compound involves the direct conversion of 4-vinylphenylboronic acid with potassium bifluoride. This specific transformation benefits from the general reliability and efficiency of this method for aryltrifluoroborates.

Detailed Reaction Mechanisms

The conversion of a boronic acid to a potassium trifluoroborate with KHF₂ is understood to proceed through a series of ligand exchange reactions at the boron center. The boronic acid, R-B(OH)₂, is in equilibrium with its dehydrated form, the boroxine (B1236090) (RBO)₃. Both species are susceptible to reaction with the fluoride (B91410) ions provided by KHF₂ u-tokyo.ac.jp.

The mechanism is thought to involve the initial protonation of a hydroxyl group on the boronic acid by the hydrogen fluoride component of KHF₂, making it a better leaving group (water). This is followed by the nucleophilic attack of a fluoride ion on the electron-deficient boron atom. This process is repeated, replacing the hydroxyl groups with fluoride ions. The final step involves the coordination of a third fluoride ion to the resulting difluoroborane (R-BF₂) to form the stable tetra-coordinate trifluoroborate anion, [R-BF₃]⁻, which is then stabilized by the potassium cation.

The equilibrium of the reaction is driven towards the formation of the trifluoroborate salt, particularly due to its often-low solubility in the reaction medium, leading to its precipitation u-tokyo.ac.jp.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, temperature control, and the stoichiometry of the reagents.

The choice of solvent is crucial for both the reaction and the isolation of the product. A mixture of a protic solvent like methanol with water is commonly employed. Methanol helps to dissolve the starting boronic acid, while water is necessary to dissolve the potassium bifluoride. The ratio of the solvents can be adjusted to ensure efficient reaction while facilitating the precipitation of the product. For instance, after the reaction, partial removal of the more volatile organic solvent (methanol) by rotary evaporation can further induce precipitation of the less soluble trifluoroborate salt.

Temperature control is also an important factor. The reaction is often initiated at a reduced temperature (e.g., 0-5 °C) to manage any exothermicity, although the reaction generally proceeds well at room temperature. Maintaining a controlled temperature can help to minimize potential side reactions and ensure the formation of a crystalline and easily filterable product.

The optimization of these conditions for the synthesis of this compound from 4-vinylphenylboronic acid is summarized in the following table.

Table 2: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

| Solvent | Methanol/Water | Good solubility for both reactants; facilitates product precipitation. |

| Temperature | 0-5 °C initially, then room temperature | Controls potential exothermicity and promotes crystalline product formation. |

| Stoichiometry | Slight excess of KHF₂ | Ensures complete conversion of the boronic acid. |

| Isolation | Filtration | The product's insolubility in the reaction medium allows for simple and efficient isolation. |

Stoichiometric Considerations

The preparation of potassium organotrifluoroborates is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). acs.org This conversion is a straightforward process where the boronic acid is treated with an aqueous solution of KHF₂. Stoichiometry plays a critical role in maximizing the yield and purity of the resulting trifluoroborate salt.

A common procedure involves dissolving the boronic acid in a suitable solvent, followed by the addition of a saturated aqueous solution of potassium hydrogen fluoride. Often, an excess of KHF₂ is used to ensure the complete conversion of the boronic acid to the trifluoroborate. For instance, a molar ratio of 1 equivalent of boronic acid to 3 or more equivalents of KHF₂ is frequently employed. nih.gov This excess of the fluorinating agent helps to drive the equilibrium towards the formation of the stable trifluoroborate salt, which can then be isolated by precipitation or crystallization. The reaction is typically monitored to completion before quenching with additional KHF₂ to ensure counterion homogeneity. nih.gov

| Reactant | Typical Molar Equivalents | Purpose |

|---|---|---|

| Organoboronic Acid | 1.0 | Boron-containing precursor |

| Potassium Hydrogen Fluoride (KHF₂) | >3.0 | Fluorinating agent; drives reaction to completion |

Handling of Reagents (e.g., KHF₂)

Potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride, is the key reagent for converting organoboronic acids into potassium organotrifluoroborates. acs.orgdf-chemicals.com It is a colorless, crystalline solid that serves as a convenient source of fluoride ions. nih.govmultichemexports.com However, KHF₂ is a hazardous substance and requires careful handling.

Properties and Hazards of KHF₂:

Corrosive: It is highly corrosive to tissues and can cause severe burns upon contact with skin or eyes. It also etches glass. nih.gov

Toxicity: The compound is toxic if swallowed and can be fatal if absorbed through the skin. wikipedia.org

Reactivity: Upon heating or contact with moisture, it can decompose to produce corrosive and toxic fumes, including hydrogen fluoride (HF). nih.govwikipedia.orggoogle.com Although not combustible itself, it may generate flammable hydrogen gas when in contact with metals. nih.gov

Handling and Safety Precautions: Due to its hazardous nature, strict safety protocols must be followed when working with KHF₂.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.

Storage: Store in a cool, dry place away from incompatible materials such as acids and metals. The container must be tightly sealed.

Disposal: Waste must be neutralized and disposed of according to institutional and local regulations for hazardous chemical waste.

Advanced Synthetic Strategies for Functionalized Derivatives

The functionalization of potassium aryltrifluoroborates allows for the creation of novel molecules with tailored properties for applications in medicinal chemistry and materials science. nih.gov Advanced strategies enable the introduction of diverse functional groups onto the aryltrifluoroborate scaffold.

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic substitution provides a powerful method for elaborating on organotrifluoroborate structures. nih.gov This strategy often involves starting with a halogenated precursor, such as a bromo- or iodo-functionalized aryltrifluoroborate. The halogen atom serves as a leaving group that can be displaced by a variety of nucleophiles.

The carbon-halogen bond on an aromatic ring can be activated towards nucleophilic attack by the presence of electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. This approach allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiols, onto the aryltrifluoroborate core. For example, potassium iodomethyltrifluoroborate can be readily converted to other functionalized alkyltrifluoroborates through direct substitution reactions. acs.orgnih.gov

| Halogenated Precursor | Nucleophile | Resulting Functional Group | Reference Example |

|---|---|---|---|

| Potassium (4-bromophenyl)trifluoroborate | NaN₃ (Sodium azide) | -N₃ (Azide) | Synthesis of azidoalkyltrifluoroborates nih.gov |

| Potassium iodomethyltrifluoroborate | NaI (Sodium iodide) | -I (Iodide) | Substitution on alkyltrifluoroborates acs.org |

| Potassium iodomethyltrifluoroborate | Malononitrile/NaH | -CH(CN)₂ (Dicyanomethyl) | Synthesis of dicyanoethyltrifluoroborate nih.gov |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry) for Triazole-Containing Derivatives

The 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often referred to as "click chemistry," is a highly efficient and versatile reaction for creating complex molecules. wikipedia.orgpeerj.com This methodology can be applied to synthesize triazole-containing derivatives of this compound.

There are two primary approaches:

Using an Azide-Functionalized Aryltrifluoroborate: An azide (B81097) group can be introduced onto the aryltrifluoroborate scaffold via nucleophilic substitution of a halogenated precursor. nih.gov This azido-functionalized intermediate can then react with various alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. This method allows for the facile creation of a library of triazole derivatives by varying the alkyne coupling partner. nih.gov

Using the Vinyl Group as a Dipolarophile: The vinyl group of this compound can act as the "dipolarophile" in a 1,3-dipolar cycloaddition reaction. It can react with a 1,3-dipole, such as an azide or a nitrone, to form a five-membered heterocyclic ring. wikipedia.orgnih.gov For instance, reaction with an organic azide would yield a triazole-containing derivative. These reactions are known for their high regioselectivity and yield, proceeding under mild conditions. nih.govnih.gov The kinetics and outcome of such cycloadditions are influenced by the electronic properties of both the dipole and the dipolarophile. nsf.gov

This "click chemistry" approach is highly valued for its reliability, broad substrate scope, and tolerance of various functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules. nih.govpeerj.com

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Transformations

Potassium organotrifluoroborates, including the 4-vinylphenyl derivative, are valued for their stability as crystalline solids that are easy to handle and store, in contrast to the corresponding boronic acids which can be prone to decomposition or polymerization. nih.govorganic-chemistry.org In the context of the Suzuki-Miyaura reaction, the trifluoroborate salt is not the active transmetalating agent itself. Instead, it serves as a stable and convenient precursor that generates the reactive organoboron species in situ. nih.gov Under the basic aqueous conditions typical for Suzuki-Miyaura couplings, the trifluoroborate anion undergoes slow hydrolysis to release the corresponding boronic acid or a related boronate species. nih.gov This newly formed, more reactive boron compound is then able to participate in the transmetalation step of the catalytic cycle. This in situ generation is a key advantage, as it allows for a controlled, low concentration of the sensitive boronic acid throughout the reaction.

Oxidative addition and reductive elimination are fundamental mechanistic steps that define the catalytic cycle of many cross-coupling reactions. wikipedia.orgnih.gov

Oxidative Addition : This is typically the first step in the catalytic cycle, where the low-valent transition metal catalyst (commonly palladium(0)) inserts into the carbon-halogen bond of the organic electrophile (e.g., an aryl bromide). libretexts.org This process involves the oxidation of the metal center (from Pd(0) to Pd(II)) and an increase in its coordination number. wikipedia.org For the reaction to occur, the metal complex must possess a vacant coordination site. wikipedia.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org

Reductive Elimination : This is the final, product-forming step of the cycle. wikipedia.org In this stage, the two organic groups that were brought together on the metal center (in this case, the 4-vinylphenyl group and the aryl group from the electrophile) are coupled and expelled from the coordination sphere of the metal. nih.gov This process forms the desired carbon-carbon bond and simultaneously reduces the metal's oxidation state (from Pd(II) back to Pd(0)), thus regenerating the active catalyst and allowing the cycle to continue. wikipedia.org For reductive elimination to occur, the two groups must be positioned adjacent (cis) to each other on the metal center. wikipedia.org

Detailed Mechanistic Studies of Specific Reactions Involving Potassium 4-Vinylphenyltrifluoroborate

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is a primary application for this compound, enabling the synthesis of various substituted styrenes. nih.govnih.gov The reaction couples the vinylphenyl group from the trifluoroborate with a range of aryl or heteroaryl electrophiles. nih.govorganic-chemistry.org

The widely accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds as follows: nih.govlibretexts.org

Generation of the Active Catalyst : A palladium(II) precatalyst, such as PdCl₂ or Pd(OAc)₂, is reduced in situ to the catalytically active palladium(0) species. nih.gov

Oxidative Addition : The Pd(0) complex reacts with the aryl halide (Ar-X) to form a square planar arylpalladium(II) halide intermediate (an organopalladium complex). libretexts.org

Transmetalation : The this compound undergoes base-mediated hydrolysis to form 4-vinylphenylboronic acid. This boronic acid (or its corresponding boronate) then transfers the 4-vinylphenyl group to the arylpalladium(II) complex. The halide ligand on the palladium is replaced by the vinylphenyl group, yielding a diarylpalladium(II) intermediate. This is often the rate-determining step of the cycle.

Reductive Elimination : The final step involves the reductive elimination of the two organic ligands from the diarylpalladium(II) intermediate. nih.gov This forms the final cross-coupled product (4-vinyl-aryl) and regenerates the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

The choice of ligand, typically a phosphine (B1218219), bound to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity, and can have a profound effect on reaction yield and selectivity by promoting key steps like oxidative addition and reductive elimination. nih.govnih.gov

Research has shown that for the coupling of potassium vinyltrifluoroborate with sterically hindered or electron-rich aryl bromides, the choice of ligand is paramount. nih.gov While a common ligand like triphenylphosphine (B44618) (PPh₃) works well for many substrates, it provides poor conversion for more challenging electrophiles. nih.gov In these cases, bulky and electron-rich biarylphosphine ligands are often superior.

For instance, in the coupling of potassium vinyltrifluoroborate with the sterically hindered mesityl bromide, different ligands produced vastly different outcomes. The use of RuPhos led to a high yield of the desired styrene (B11656) product, whereas SPhos and XPhos resulted in significant formation of a Heck side-product. nih.gov

| Ligand | Catalyst System | Base | Solvent | Product Yield | Notes | Reference |

| PPh₃ | 2 mol % PdCl₂ / 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | Poor Conversion | Ineffective for sterically hindered substrates. | nih.gov |

| RuPhos | 2 mol % Pd(OAc)₂ / 4 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 85% | Highly effective, minimal side products. | nih.gov |

| SPhos | 2 mol % Pd(OAc)₂ / 4 mol % SPhos | Cs₂CO₃ | THF/H₂O | 44% | Significant formation of Heck side-product. | nih.gov |

| XPhos | 2 mol % Pd(OAc)₂ / 4 mol % XPhos | Cs₂CO₃ | THF/H₂O | 48% | Significant formation of Heck side-product. | nih.gov |

This table summarizes the effect of different phosphine ligands on the yield of the Suzuki-Miyaura coupling between potassium vinyltrifluoroborate and mesityl bromide.

This demonstrates that ligands like RuPhos are more effective at promoting the desired reductive elimination pathway for challenging substrates, preventing side reactions and leading to higher efficiency. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Influence of Base (e.g., Cs₂CO₃, K₂CO₃) and Solvent Systems (e.g., THF/H₂O)

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of base and solvent system is critical for the reactivity of potassium organotrifluoroborates. chem-station.com For this compound, these components play a pivotal role in the reaction mechanism, primarily by facilitating the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the catalytic cycle. chem-station.com

The base is understood to promote the transmetalation step. quora.com While various bases can be used, cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly employed. nih.gov Research optimizing the coupling of potassium vinyltrifluoroborate with aryl electrophiles found that Cs₂CO₃ often provides superior yields compared to other bases like K₂CO₃, potassium phosphate (B84403) (K₃PO₄), or triethylamine (B128534) (NEt₃). nih.gov The higher efficacy of Cs₂CO₃ can be attributed to its greater solubility in many organic solvents and the "cesium effect," where the large cation may favorably interact with reaction intermediates, potentially accelerating rate-limiting steps. quora.comwhiterose.ac.uk

The solvent system is equally crucial. A biphasic mixture of tetrahydrofuran (B95107) and water (THF/H₂O) has been identified as a particularly effective medium for these reactions. nih.govacs.org The aqueous phase is essential for dissolving the inorganic base and hydrolyzing the trifluoroborate, while the organic THF phase solubilizes the aryl halide and the palladium catalyst complex. hes-so.ch Studies have shown that the ratio of THF to water can significantly impact reaction efficiency; a 9:1 THF/H₂O ratio was found to be optimal in the coupling of potassium vinyltrifluoroborate with 4-bromoanisole. nih.gov This specific solvent system was found to be superior to other tested systems like isopropanol/water or toluene/water for this particular reaction. nih.gov

| Catalyst System | Base | Solvent System | Yield (%) | Reference |

| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O (9:1) | 63 | nih.gov |

| Pd(OAc)₂ (2 mol %), PPh₃ (6 mol %) | Cs₂CO₃ | THF/H₂O (9:1) | 72 | nih.gov |

| Pd(OAc)₂ (2 mol %), PPh₃ (6 mol %) | K₂CO₃ | THF/H₂O (9:1) | 57 | nih.gov |

| Pd(OAc)₂ (2 mol %), PPh₃ (6 mol %) | K₃PO₄ | THF/H₂O (9:1) | <5 | nih.gov |

| Pd(OAc)₂ (2 mol %), PPh₃ (6 mol %) | NEt₃ | THF/H₂O (9:1) | <5 | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | i-PrOH/H₂O (3:1) | <5 | nih.gov |

Other Carbon-Carbon Bond Forming Reactions

Beyond the well-established Suzuki-Miyaura coupling, the nucleophilic character of the organotrifluoroborate moiety allows for its participation in other types of carbon-carbon bond-forming reactions. longdom.org

Potassium organotrifluoroborates can function as carbon nucleophiles in substitution reactions. longdom.org This reactivity enables the displacement of a leaving group on an electrophilic carbon center. While specific examples involving this compound are not extensively detailed, the general principle has been established for the broader class of organotrifluoroborates. For instance, methods have been developed for synthesizing functionalized organotrifluoroborates through the nucleophilic substitution of a halide on potassium halomethyltrifluoroborates. organic-chemistry.orgacs.orgnih.gov This demonstrates the feasibility of using the trifluoroborate moiety in Sₙ2-type processes. The stability and enhanced nucleophilicity of organotrifluoroborates make them valuable reagents for creating new C-C bonds under conditions that might be incompatible with more sensitive organometallic reagents. longdom.org

The nucleophilicity of organotrifluoroborates also extends to their use in addition reactions. longdom.org In this capacity, they can add to electrophilic π-systems, such as aldehydes, ketones, or imines. This reaction pathway provides a direct method for constructing more complex molecular architectures. The reaction of an organotrifluoroborate with an electrophile can be facilitated by an appropriate activator. This general reactivity pattern opens avenues for using this compound to synthesize a variety of products through addition to carbonyls or other unsaturated systems.

Oxidation Pathways (e.g., with Oxone)

Potassium organotrifluoroborates can undergo oxidation, transforming the carbon-boron bond into a carbon-oxygen bond. A particularly efficient and environmentally benign method for this transformation utilizes Oxone (a stable triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant. nih.govorganic-chemistry.org

For aryltrifluoroborates like this compound, this oxidation typically yields the corresponding phenol. nih.gov The reaction is remarkably rapid, often completing within minutes at room temperature, and proceeds in high yield. A key advantage of the Oxone-mediated oxidation is its high functional group tolerance. Research has shown that various sensitive groups, including nitriles, esters, and even alkenes, are preserved under the reaction conditions. nih.gov For this compound, this suggests that the aryl-BF₃K moiety can be selectively oxidized to a hydroxyl group, yielding 4-vinylphenol, without affecting the vinyl group. nih.gov The process is operationally simple, requiring only an aqueous workup to afford the pure product. nih.gov

| Potassium Aryltrifluoroborate Substrate | Product | Yield (%) | Reference |

| Potassium 4-tert-butylphenyltrifluoroborate | 4-tert-Butylphenol | 99 | nih.gov |

| Potassium 4-(benzyloxy)phenyltrifluoroborate | 4-(Benzyloxy)phenol | 97 | nih.gov |

| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 4-(Trifluoromethyl)phenol | 98 | nih.gov |

| Potassium (Z)-4-(4-cyanobut-1-enyl)phenyltrifluoroborate | (Z)-4-(4-hydroxyphenyl)but-3-enenitrile | 98 | nih.gov |

Dihydroxylation of the Vinyl Moiety

The vinyl group of this compound is susceptible to oxidation, most notably dihydroxylation, which converts the C=C double bond into a vicinal diol (a 1,2-diol). numberanalytics.comwikipedia.org This transformation is a powerful tool in organic synthesis for introducing stereocenters and increasing molecular complexity.

A standard method for achieving dihydroxylation is through the use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org This reaction proceeds via a concerted cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. chemistrylearner.com Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to release the diol.

The mechanism of osmium-catalyzed dihydroxylation dictates a specific stereochemical outcome. Because the osmium tetroxide adds to one face of the double bond in a single step, the two hydroxyl groups are delivered to the same side of the original alkene plane. chemistrylearner.comkhanacademy.org This is known as a syn-dihydroxylation. numberanalytics.comchemistrylearner.com

Furthermore, asymmetric dihydroxylation can be achieved with high enantioselectivity using the Sharpless asymmetric dihydroxylation protocol. wikipedia.org This method employs a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to create a chiral environment around the osmium catalyst. The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) deliver the hydroxyl groups to opposite faces of the alkene, allowing for predictable control over the stereochemistry of the resulting diol. wikipedia.org The enantiomeric excess of the product is highly dependent on the structure of the alkene substrate. rsc.org For vinylarenes, such as the vinyl group in this compound, high enantioselectivities are generally achievable. rsc.org

Compatibility with Boron-Containing Moiety

A key aspect of the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is the transformation of the trifluoroborate moiety to a more active boron species capable of undergoing transmetalation to the palladium center. The tetracoordinate nature of the trifluoroborate anion renders it less reactive than its trigonal boronic acid counterpart. nih.gov Therefore, its conversion to a more reactive intermediate is a critical step in the catalytic cycle.

Research into the hydrolysis of potassium organotrifluoroborates (RBF3K) to their corresponding boronic acids (RB(OH)2) has shed light on this process. acs.orgresearchgate.neted.ac.uk This hydrolysis is considered a "slow release" strategy, where the gradual formation of the active boronic acid species prevents its accumulation and subsequent side reactions like oxidative homocoupling and protodeboronation. acs.orgresearchgate.neted.ac.uk The rate of this hydrolysis is influenced by several factors, including the nature of the organic substituent (R group), reaction temperature, and the base used. acs.orgresearchgate.neted.ac.uk

Under the basic conditions typical for Suzuki-Miyaura reactions (e.g., using cesium carbonate in a THF/water mixture), the hydrolysis of many organotrifluoroborates is surprisingly slow and can be acid-catalyzed. acs.orgresearchgate.neted.ac.uk This has been described as an "acid-base paradox," where the bulk basic medium facilitates a lower pH at the interface of the biphasic solvent system, which in turn promotes the hydrolysis. acs.orgresearchgate.net

Interestingly, potassium vinyltrifluoroborate is noted as an exception to some of the general trends observed for other organotrifluoroborates. acs.orgresearchgate.net Its significant hydrophilicity allows it to partition more readily into the aqueous phase of the reaction mixture, where it can undergo rapid hydrolysis to vinylboronic acid. acs.orgresearchgate.net This enhanced rate of hydrolysis for vinyltrifluoroborate ensures a sufficient concentration of the active boron species for efficient catalytic turnover. acs.orgresearchgate.net

The general compatibility and reaction progression are illustrated in the following table, which summarizes typical conditions for the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate. nih.govorganic-chemistry.orgorganic-chemistry.org

| Catalyst System | Base | Solvent System | Temperature | Yield |

| 2 mol % PdCl2 / 6 mol % PPh3 | Cs2CO3 | THF/H2O | 55 °C | Good to Excellent |

| 2 mol % PdCl2(dppf)·CH2Cl2 | tBuNH2 | iPrOH/H2O | Not Specified | Moderate to Excellent |

Theoretical Studies on Reaction Mechanisms

While specific theoretical studies focusing exclusively on this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations of closely related systems in the context of the Suzuki-Miyaura reaction. These studies, primarily employing Density Functional Theory (DFT), help to elucidate the nature of transition states, intermediates, and the energetic landscape of the reaction pathway.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

DFT calculations have been instrumental in modeling the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.orgnih.gov For reactions involving vinyl species, the oxidative addition of a vinyl halide or triflate to a Pd(0) complex is the initial step. acs.org Studies on the oxidative addition of vinyl triflates to Pd(0)(PPh3)4 in a coordinating solvent like DMF have shown the formation of cationic [(η¹-vinyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻ complexes. acs.org These intermediates can be characterized spectroscopically and by mass spectrometry. acs.org

The transmetalation step, which involves the transfer of the vinyl group from the boron atom to the palladium center, is often considered the rate-determining step. libretexts.orgnih.gov DFT studies on the transmetalation between an arylpalladium complex and a boronate reagent have indicated high energy transition states. researchgate.net The mechanism is generally believed to proceed through the formation of a Pd-O-B bridged intermediate. nih.gov The base plays a crucial role in this step by activating the organoboron compound. libretexts.org

DFT modeling of the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene (B1249389) boronic acids has provided detailed energetic profiles for the elementary steps, including oxidative addition, transmetalation, and reductive elimination, highlighting the influence of the specific reactants on the reaction pathway. mdpi.com

Computational Modeling of Reaction Energetics and Kinetics

Computational modeling provides quantitative data on the activation energies and reaction energies for the different steps in the catalytic cycle. For instance, DFT calculations have been used to investigate the coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a Pd-H-Beta zeolite, revealing that the transmetalation step is rate-determining. nih.gov

The energetics of the oxidative addition step are highly dependent on the nature of the electrophile. mdpi.comlibretexts.org The general reactivity order is I > OTf > Br >> Cl. libretexts.org In the case of vinyl compounds, the oxidative addition of vinyl triflates is significantly faster than that of vinyl bromides. acs.org

Theoretical calculations have also been employed to rationalize the effect of ligands on the catalytic activity. For example, the use of bulky ligands has been shown to favor reductive elimination over oxidative addition in certain systems. mdpi.com The table below, derived from DFT calculations on a model Suzuki-Miyaura reaction, illustrates the relative energetics of the key steps. mdpi.com

| Elementary Step | Reactants | Products | Relative Energetics (ΔE, kcal/mol) | Activation Barrier (ΔE#, kcal/mol) |

| Oxidative Addition | Pd(PPh3)2 + Ph-Br | Ph-Pd(PPh3)2-Br | -12.3 | 14.5 |

| Transmetalation | Ph-Pd(L)2-Br + Ph-B(OH)3- | Ph-Pd(L)2-Ph + Br- + B(OH)3 | -15.8 | 16.2 |

| Reductive Elimination | Ph-Pd(L)2-Ph | Pd(L)2 + Ph-Ph | -25.6 | 6.4 |

| Note: The data in this table is for a model system with phenylboronic acid and is presented here to illustrate the typical energetic profile of a Suzuki-Miyaura reaction. Specific values for this compound may vary. |

Polymerization Studies and Polymer Chemistry

Utilization as a Monomer in Polymerization Reactions

The styrenic nature of potassium 4-vinylphenyltrifluoroborate allows it to be polymerized through several chain-growth mechanisms, including radical and anionic pathways. The choice of polymerization technique influences the resulting polymer's architecture, molecular weight, and dispersity. The boronic acid and boronate ester analogs of this monomer have been successfully polymerized, indicating the compatibility of the boron moiety with various polymerization conditions. rsc.org

Radical polymerization is a common and robust method for polymerizing vinyl monomers like this compound. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator.

The mechanism of free-radical polymerization proceeds through three fundamental steps: initiation, propagation, and termination. nih.gov

Initiation: This phase involves two distinct reactions. First, an initiator molecule (I), such as azobisisobutyronitrile (AIBN) or potassium persulfate, decomposes to generate two primary free radicals (R•). rsc.org Second, one of these highly reactive radicals adds to the carbon-carbon double bond of the this compound monomer (M), forming a new, larger radical species (M1•), known as the active center. rsc.org This step effectively begins the polymer chain.

Propagation: During this step, the polymer chain grows rapidly through the sequential addition of monomer units to the active center. rsc.org The radical at the end of the growing chain attacks the vinyl group of a new monomer molecule, incorporating it into the chain and regenerating the radical at the new chain end. This process repeats thousands of times to form a long polymer chain.

Termination: The growth of a polymer chain is concluded by a termination step, which involves the destruction of the radical active centers. rsc.org This typically occurs through one of two mechanisms: combination, where the radicals of two growing chains react to form a single, stable polymer molecule, or disproportionation, where one radical abstracts a hydrogen atom from an adjacent chain, resulting in two terminated polymer molecules, one with a saturated end and the other with an unsaturated end. rsc.org

A specific, documented example involves the free radical polymerization of the related monomer, potassium vinyltrifluoroborate, using AIBN as the initiator in anhydrous dimethyl sulfoxide (B87167) (DMSO) at 60°C. rsc.org

To synthesize polymers with well-controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures, controlled radical polymerization (CRP) techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method that has been successfully applied to styrenic monomers containing boronic acid functionalities. nih.gov

The RAFT mechanism introduces a chain transfer agent (CTA), typically a thiocarbonylthio compound, into the polymerization system. The growing polymer radicals reversibly react with the CTA, establishing a dynamic equilibrium between active, propagating chains and dormant chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization and polymers with low dispersity. nih.gov

While direct RAFT polymerization of this compound is not extensively documented, studies on the closely related monomer, 4-vinylphenylboronic acid (4-VBA), demonstrate its feasibility. nih.gov The RAFT polymerization of unprotected 4-VBA has been achieved, yielding well-defined homopolymers and block copolymers with dispersities as low as 1.25. nih.gov Similarly, 4-vinylbenzenesulfonyl fluoride (B91410) (VBSF), another functional styrenic monomer, has been successfully polymerized using CTAs like 2-cyanoprop-2-yl dithiobenzoate (CPDT) and 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (CPFDB). chemrxiv.org These examples strongly suggest that this compound is a suitable candidate for RAFT polymerization.

Table 1: RAFT Polymerization Conditions for 4-Vinylphenylboronic Acid (4-VBA)

| CTA | Monomer | Solvent | Initiator | Temperature (°C) | Resulting Dispersity (Đ) |

| DDMAT | 4-VBA | Dioxane/Water | AIBN | 70 | ≤ 1.25 |

| mPEG-DDMAT | 4-VBA | Dioxane/Water | AIBN | 70 | ≤ 1.25 |

Data sourced from studies on 4-vinylphenylboronic acid, a closely related monomer. nih.gov

Anionic polymerization is another powerful technique for producing polymers with controlled structures, particularly for monomers with electron-withdrawing substituents. wikipedia.org Vinyl monomers such as styrene (B11656) are prime candidates for this method. wikipedia.org The process is initiated by strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium or sec-butyllithium), in aprotic solvents like tetrahydrofuran (B95107) (THF) or nonpolar hydrocarbons. nist.govmdpi.com

The initiation involves the addition of the nucleophilic initiator across the monomer's double bond, creating a propagating carbanion. du.edu.eg A key feature of anionic polymerization, when conducted under high-purity conditions, is the absence of a formal termination step. wikipedia.org The propagating carbanionic centers remain active even after all the monomer is consumed. These "living" polymers allow for the synthesis of well-defined block copolymers by the sequential addition of different monomers. wikipedia.org

The anionic polymerization of this compound is considered plausible due to its styrenic structure. However, the success of the reaction would depend on the stability of the trifluoroborate group in the presence of the highly basic carbanionic propagating species. The reaction is extremely sensitive to protic impurities like water, which can terminate the growing chains. nist.gov

Coordination polymerization, most famously employing Ziegler-Natta catalysts, is a cornerstone of industrial polymer production, particularly for α-olefins like ethylene (B1197577) and propylene. du.edu.eg These catalysts, typically based on transition metal halides complexed with organoaluminum compounds, can also polymerize styrene, often yielding stereoregular polymers. du.edu.eg

The polymerization proceeds via insertion of the monomer into the transition metal-carbon bond of the active center. du.edu.eg However, the applicability of coordination polymerization to polar monomers is limited, as the functional groups can act as Lewis bases, complexing with and deactivating the catalyst. du.edu.eg Given the ionic and polar nature of the potassium trifluoroborate moiety, it is highly probable that this monomer would inhibit or poison a traditional Ziegler-Natta or metallocene catalyst, making coordination polymerization an unsuitable method without specialized, tolerant catalyst systems.

Radical Polymerization Mechanisms

Integration into Conjugated Polymers

The trifluoroborate group is a highly valuable functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reactivity is the primary pathway for integrating poly(this compound) into conjugated polymer systems. The strategy typically involves post-polymerization modification, where a well-defined polymer scaffold is first synthesized and then functionalized. researchgate.netnih.gov

In this approach, a homopolymer of this compound is first prepared using a controlled polymerization method like RAFT. This produces a linear polymer chain with pendant trifluoroborate groups at regular intervals. These reactive side-chains can then be subjected to Suzuki-Miyaura coupling conditions with various aryl halides. This reaction grafts conjugated aromatic or heteroaromatic units onto the polymer backbone, transforming the non-conjugated scaffold into a polymer with conjugated side-chains. This method offers a modular approach to creating a wide variety of functional conjugated materials from a single precursor polymer. nih.govrsc.org

Suzuki-Heck Cascade Polymerization

A notable application of potassium vinyltrifluoroborate, a related vinylboron compound, is in cascade Suzuki-Heck polymerization reactions. This method has been successfully employed for the synthesis of poly(fluorenylenevinylene)s. The process involves the reaction of suitable aryldibromides with potassium vinyltrifluoroborate in the presence of a Palladium(0) catalyst. This cascade reaction is versatile due to the availability of a wide range of substrates and produces polymers with a low percentage of structural defects, such as 1,1-diarylenevinylene units. This approach represents an efficient route to conjugated polymers. rsc.org

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to polymerize terminal dienes into polyenes, driven by the release of ethylene gas. researchgate.net This method is valued for its ability to produce defect-free, stereo-regular (exclusively trans) polymers with well-defined chain ends, particularly in the synthesis of conjugated poly(arylene vinylene)s. acs.orgrloginconsulting.com While ADMET has been extensively used for a variety of monomers, its application to vinylarylboronates like this compound is not widely documented in the literature. The primary mechanism of ADMET involves the metathesis of dienes, and as such, monomers must typically contain at least two double bonds. A monovinyl compound like this compound would not undergo ADMET polymerization on its own but could potentially be used as a chain-capping agent or in a copolymerization with a diene monomer. The high functional group tolerance of modern ruthenium-based ADMET catalysts suggests that the boronate group would likely be compatible with the reaction conditions. researchgate.net

Synthesis of Copolymers

The synthesis of copolymers allows for the combination of different monomeric units into a single polymer chain, leading to materials with a combination of properties or entirely new functionalities. Boronic acid-containing monomers, including derivatives of 4-vinylphenylboronic acid, have been successfully copolymerized with a range of other monomers. rsc.org

For instance, amphiphilic block copolymers of poly(ethylene glycol)-b-[poly(3-vinylbenzaldehyde)-r-poly(4-vinylphenylboronate ester)] have been synthesized via controlled radical polymerization. nih.gov This was achieved by chain-extending a mixture of 4-vinylphenylboronate ester and 3-vinylbenzaldehyde (B26632) from a poly(ethylene glycol)-based macroinitiator. nih.gov The ability to create such block copolymers is significant for applications in drug delivery and nanotechnology, where the different blocks can impart properties like water solubility and cargo-loading capacity.

Another example is the copolymerization of 4-vinylphenylboronic acid pinacol (B44631) ester with n-butyl acrylate. rsc.org These examples highlight the utility of boronate-containing styrenic monomers in creating complex polymer architectures through copolymerization.

Below is a table summarizing examples of copolymers synthesized from 4-vinylphenylboronic acid derivatives:

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer | Reference |

| 4-vinylphenylboronate ester | 3-vinylbenzaldehyde | Controlled Radical Polymerization | poly(ethylene glycol)-b-[poly(3-vinylbenzaldehyde)-r-poly(4-vinylphenylboronate ester)] | nih.gov |

| 4-vinylphenylboronic acid pinacol ester | n-butyl acrylate | Not specified | P(nBA-co-PBPE) | rsc.org |

| 3-aminophenylboronic acid | N-isopropylacrylamide | RAFT Polymerization | PDMA-b-P(3-APBA) | acs.org |

Tailoring Polymer Architectures and Properties

A key advantage of modern polymer chemistry is the ability to precisely control the architecture and properties of polymers. This includes control over molecular weight and polydispersity, as well as the ability to incorporate specific functional groups.

The molecular weight and dispersity (Đ), a measure of the breadth of the molecular weight distribution, are critical parameters that influence the physical and mechanical properties of polymers. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for controlling these parameters. nih.govrsc.org

In the context of boronate-containing monomers, ATRP has been used to synthesize block copolymers with controlled molecular weight. For example, the chain extension of 4-vinylphenylboronic acid pinacol ester from a polyethylene (B3416737) glycol macroinitiator via ATRP allows for control over the length of the polyboronate block. digitellinc.com The ability to control molecular weight is crucial for applications such as drug delivery, where the size of the polymer micelles can affect their biodistribution and efficacy. digitellinc.com

The dispersity of polymers can also be tuned. For example, in RAFT polymerization, the choice of chain transfer agent can modulate the dispersity of the resulting polymer. rsc.org While specific studies on tuning the dispersity of poly(this compound) are not prevalent, the principles established for other styrenic monomers are generally applicable. By carefully selecting the polymerization conditions, such as the initiator-to-monomer ratio and the type of mediating agent, it is possible to produce polymers with narrow or broad molecular weight distributions as desired. nih.govmdpi.com

The following table illustrates the typical control over molecular weight and dispersity achievable in controlled radical polymerizations of styrenic monomers.

| Polymerization Method | Key Control Parameter | Typical Dispersity (Đ) Range | Reference |

| ATRP | [Initiator]/[Monomer] ratio, [Ligand]/[Catalyst] ratio | 1.05 - 1.5 | nih.gov |

| RAFT Polymerization | [CTA]/[Initiator] ratio, type of CTA | 1.1 - 2.0+ | rsc.org |

| Polycondensation | Stoichiometric balance of functional groups, addition of monofunctional monomers | >2.0 (can be controlled) | youtube.com |

The boronic acid moiety is itself a highly valuable functional group, known for its ability to form reversible covalent bonds with diols, such as sugars. rsc.org This property is the basis for many applications in sensing and biomedicine. However, it is often desirable to incorporate other functional groups into the polymer to impart additional properties or to allow for further chemical modification.

One common strategy is to copolymerize the boronate-containing monomer with a monomer that already bears the desired functional group. nih.gov For example, the copolymerization with 3-vinylbenzaldehyde introduces an aldehyde group that can be used for subsequent conjugation reactions. nih.gov

Another powerful technique is post-polymerization modification. This involves first synthesizing the polymer and then chemically modifying the functional groups on the polymer chain. For boronate-containing polymers, the boronic acid or boronate ester can be converted to other functional groups. More commonly, the boronate group is protected during polymerization and then deprotected to yield the free boronic acid. acs.org For instance, poly(4-vinylphenylboronic acid pinacol ester) can be hydrolyzed to poly(4-vinylphenylboronic acid). rsc.org This deprotection step is crucial for activating the diol-binding capability of the polymer.

Furthermore, the synthesis of block copolymers where one block contains the boronate functionality and the other contains a different functional group is a versatile approach to creating multifunctional materials. acs.org

Applications in Materials Science and Medicinal Chemistry

Advanced Materials Synthesis

The reactivity of the vinyl and trifluoroborate groups in potassium 4-vinylphenyltrifluoroborate allows for its incorporation into a diverse range of materials, imparting specific and desirable properties.

Organic Electronics and Optoelectronic Materials

Photonic Crystals

Photonic crystals are materials with a periodic variation in their dielectric constant, which allows for the control of light propagation. While various methods exist for the fabrication of photonic crystals, such as those based on porous anodic materials or laser interference techniques, specific examples detailing the use of this compound as a component in their fabrication are not prominently featured in the available research. rsc.orgmdpi.com The synthesis of these structures often involves the polymerization of monomers to create the necessary periodic structures, but the direct involvement of this specific trifluoroborate salt is not documented in the provided search results.

Sensitizers for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) utilize a sensitizer (B1316253) to absorb light and inject electrons into a wide-bandgap semiconductor. The performance of these cells is highly dependent on the properties of the dye and the electrolyte. Research in this area is extensive, with studies exploring various sensitizers, including porphyrins and ruthenium complexes, as well as different electrolyte compositions, such as those containing potassium iodide. semanticscholar.orgresearchgate.netresearchgate.netrsc.org However, there is no specific information available in the searched literature that describes the use of this compound, either as a sensitizer itself or as a component in the synthesis of sensitizers or electrolytes for DSSCs.

Functional Polymers with Tunable Properties

The synthesis of functional polymers with tailored properties is a significant area of materials science. The vinyl group on this compound makes it a candidate for polymerization, and the trifluoroborate group can impart unique characteristics to the resulting polymer. Research into fluorinated functional polymers highlights their desirable properties such as thermal and chemical resistance. researchgate.net However, specific studies detailing the synthesis of functional polymers using this compound and the subsequent tuning of their properties are not described in the available search results. General strategies for creating functional polymers include the chemical modification of existing polymers or the polymerization of functional monomers. researchgate.net

Synthetic Intermediates for Biologically Active Compounds

The utility of organoboron compounds as intermediates in the synthesis of complex organic molecules is well-established, particularly in the formation of carbon-carbon bonds.

Pharmaceutical Synthesis

Potassium organotrifluoroborates are valued in synthetic chemistry for their stability and ease of handling compared to other organoboron reagents. They serve as versatile coupling partners in cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds. While the use of boronic acids and their derivatives is widespread in drug discovery and development, specific examples of the application of this compound as a key intermediate in the synthesis of named biologically active compounds or pharmaceuticals are not detailed in the provided search results. The general utility of related compounds, such as polymers based on 4-vinylbenzene boronic acid, has been noted in other contexts. researchgate.net

Synthesis of Complex Molecular Architectures

This compound is a valuable reagent in the synthesis of complex molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.orgnih.gov This reaction enables the formation of new carbon-carbon bonds by coupling the vinylphenyl group with various aryl or heteroaryl halides, leading to the creation of substituted styrenes. nih.gov These styrenes are not only important in their own right but also serve as monomers for the synthesis of specialized polymers and functional materials. nih.gov

The utility of potassium vinyltrifluoroborate in these coupling reactions is enhanced by its stability and the tolerance of the reaction to a wide array of functional groups, including nitriles, ketones, esters, aldehydes, alcohols, and nitro groups. nih.gov This allows for the synthesis of highly functionalized and complex molecules. For instance, the reaction can be carried out on a gram scale with good yields, demonstrating its practical applicability in synthesizing significant quantities of desired products. nih.gov The versatility extends to the coupling with electron-deficient and electron-rich bromides, showcasing the broad scope of this methodology. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium vinyltrifluoroborate with Various Aryl Bromides

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | 2 mol % PdCl2, 6 mol % PPh3 | Cs2CO3 | THF/H2O | 79 |

| 4-Bromobenzonitrile | 2 mol % PdCl2, 6 mol % PPh3 | Cs2CO3 | THF/H2O | 85 |

| Methyl 4-bromobenzoate | 2 mol % PdCl2, 6 mol % PPh3 | Cs2CO3 | THF/H2O | 90 |

| 4-Bromonitrobenzene | 2 mol % PdCl2, 6 mol % PPh3 | Cs2CO3 | THF/H2O | 92 |

Data compiled from studies on the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate. nih.govorganic-chemistry.orgnih.gov

Intermediates for Chemical Transformations

This compound is not only a building block for creating larger molecules but also a versatile intermediate that can be transformed into other valuable chemical entities.

Conversion to Organic Bromides

A notable transformation of organotrifluoroborates is their conversion into organic bromides. Research has demonstrated a method for the rapid and regioselective conversion of organotrifluoroborates into organic bromides in excellent yields under mild conditions. This process typically utilizes sodium bromide in the presence of an oxidizing agent like chloramine-T. While this method has been established for organotrifluoroborates in general, its application to this compound would provide a direct route to 4-vinylphenyl bromide, a valuable monomer and synthetic intermediate.

Synthesis of Triazole-Containing Compounds

The synthesis of triazole-containing compounds represents a significant area of medicinal chemistry due to the wide range of biological activities exhibited by this heterocyclic motif. nih.gov The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazoles. wikipedia.org

While direct synthesis of a triazole from this compound is not extensively documented, the principles of click chemistry can be applied to its boronic acid analogue, 4-vinylphenylboronic acid. Boronic acids and their derivatives have been successfully incorporated into molecules containing triazoles. nih.govnih.gov For example, boronic acid compounds can be prepared with an azide (B81097) or alkyne functionality, which can then undergo a CuAAC reaction to form the triazole ring. nih.gov This suggests a feasible pathway where 4-vinylphenylboronic acid could be functionalized to participate in such cycloadditions, leading to the formation of vinylphenyl-substituted triazoles. These compounds would be of interest for the development of novel materials and potential therapeutic agents.

The synthesis of vinyl-1,2,3-triazole derivatives has been achieved through various metal-free and metal-catalyzed methods, highlighting the accessibility of this class of compounds. nih.gov The incorporation of a vinylphenyl group, facilitated by a precursor like this compound, could offer a modular approach to a diverse range of functionalized triazoles.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems and Methodologies

The advancement of cross-coupling reactions involving potassium 4-vinylphenyltrifluoroborate heavily relies on the innovation of catalytic systems. Future research will likely concentrate on developing catalysts that offer higher efficiency, broader substrate scope, and improved functional group tolerance. The exploration of non-palladium-based catalysts, such as those based on nickel, copper, or iron, could provide more cost-effective and sustainable alternatives. Furthermore, the development of photocatalytic and electrocatalytic methods represents a promising frontier, potentially enabling reactions to proceed under milder conditions with reduced waste generation.

Development of Asymmetric Transformations

A significant area of future research is the development of asymmetric transformations utilizing this compound to synthesize chiral molecules. This is particularly relevant for the pharmaceutical and fine chemical industries. The primary challenge lies in achieving high enantioselectivity. Research efforts will likely focus on the design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of cross-coupling reactions. The development of catalytic systems that can induce high levels of asymmetry in the formation of chiral styrenes and other vinyl-containing compounds from this compound remains a key objective.

Advanced Polymer Applications and Smart Materials

The vinyl functionality of this compound makes it a versatile monomer for the synthesis of advanced polymers and smart materials. Future research is directed towards creating polymers with precisely controlled architectures, such as star polymers and block copolymers, through techniques like atom transfer radical polymerization (ATRP). The trifluoroborate group serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's properties. A study demonstrated the functionalization of poly(vinyl chloride) (PVC) with this compound, which resulted in a modified polymer with a higher glass transition temperature (Tg), indicating altered thermal properties due to the bulky vinylphenyl groups. This opens avenues for developing materials with enhanced mechanical strength, thermal stability, and specific responsiveness, leading to applications in sensors, actuators, and biomedical devices.

Below is an interactive data table summarizing the change in glass transition temperature of PVC upon functionalization:

| Polymer | Glass Transition Temperature (Tg) |

| Unmodified PVC | Varies (typically 82 °C) |

| PVC functionalized with this compound | > Unmodified PVC |

Note: The exact Tg of the functionalized polymer depends on the degree of functionalization.

Deeper Theoretical Insights into Reactivity and Mechanism

To guide the rational design of new catalysts and reaction conditions, a deeper theoretical understanding of the reactivity and mechanism of reactions involving this compound is crucial. Computational methods, such as Density Functional Theory (DFT), will continue to be employed to investigate the intricacies of the reaction pathways, particularly the transmetalation step in Suzuki-Miyaura cross-coupling reactions. These theoretical studies can provide valuable insights into transition state structures, reaction kinetics, and the influence of ligands and solvents. By elucidating the fundamental principles governing its reactivity, researchers can more effectively optimize existing synthetic methods and predict the outcomes of new transformations.

Q & A

Q. What are the recommended synthetic routes for Potassium 4-vinylphenyltrifluoroborate, and how can purity be optimized?

this compound (CAS 705254-32-6) is typically synthesized via Suzuki-Miyaura cross-coupling precursor routes. A scalable method involves SN2 displacement reactions using potassium bromomethyltrifluoroborate as a starting material, followed by alkoxide substitution . To optimize purity, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts, achieving yields >90% . For structural validation, use ¹H/¹³C NMR and XRD to confirm the vinylphenyl group and trifluoroborate anion .

Q. What analytical techniques are critical for characterizing this compound?

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis . Avoid exposure to moisture, as trifluoroborates degrade via B-F bond cleavage , releasing HF . Use desiccants (e.g., molecular sieves) and monitor humidity (<20% RH) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a transmetalation agent in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation between vinylphenyl groups and aryl halides . Its stability under basic conditions makes it preferable over boronic acids in aqueous/organic biphasic systems .